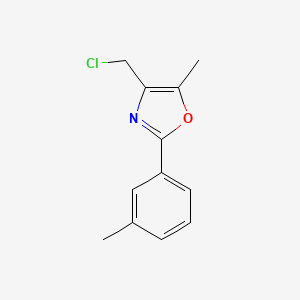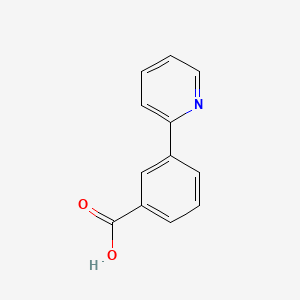
3-(Pyridin-2-yl)benzoic acid
Descripción general
Descripción
“3-(Pyridin-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of compounds similar to “3-(Pyridin-2-yl)benzoic acid” has been reported in the literature . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study reported the synthesis of new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-yl)benzoic acid” is characterized by the presence of a pyridine ring attached to a benzoic acid group . The compound’s crystal structure is not explicitly mentioned in the retrieved sources.
Chemical Reactions Analysis
The compound “3-(Pyridin-2-yl)benzoic acid” can participate in various chemical reactions. For instance, it has been used in the synthesis of metal-organic frameworks . These frameworks were formed by reacting “3-(Pyridin-2-yl)benzoic acid” with metal nitrates under hydrothermal conditions .
Physical And Chemical Properties Analysis
“3-(Pyridin-2-yl)benzoic acid” has a melting point of 207°C and a boiling point of 409°C at 760 mmHg . The compound is solid at room temperature . The flash point is 201.1°C .
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
3-(Pyridin-2-yl)benzoic acid: is part of the pyridine compounds known for their therapeutic properties. These compounds have been noted for their antimicrobial and antiviral activities. The presence of the pyridine nucleus, especially when combined with other heterocycles, can significantly improve the therapeutic properties of a compound. Pyridine derivatives have shown favorable binding interactions and binding energy with the binding site of thymidylate kinase, which is crucial in the development of new antiviral and antimicrobial compounds .
Synthesis of Heterocyclic Compounds
The pyridine ring in 3-(Pyridin-2-yl)benzoic acid serves as a key structural component in the synthesis of various heterocyclic compounds. These compounds are essential in medicinal chemistry, not only for their biological activity but also for improving water solubility due to the pyridine’s poor basicity .
Metal–Organic Frameworks (MOFs)
3-(Pyridin-2-yl)benzoic acid: can be used to construct metal–organic frameworks (MOFs). MOFs are structures composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have applications in gas storage, separation, and catalysis due to their high porosity and surface area .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFQXMHMRTLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408908 | |
| Record name | 3-(pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4467-07-6 | |
| Record name | 3-(pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4467-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(pyridin-2-yl)benzoic acid contribute to the properties of iridium-based MOFs?
A: 3-(Pyridin-2-yl)benzoic acid, often employed as its carboxylate form (ppy-COO) after deprotonation, acts as a chelating ligand in the construction of iridium-based MOFs [, ]. It coordinates to iridium(III) ions through its nitrogen atom and carboxylate group, forming stable complexes. These iridium complexes, when combined with metal nodes like zinc or cadmium, assemble into three-dimensional MOF structures.
Q2: Can you provide an example of how 3-(pyridin-2-yl)benzoic acid-based MOFs have been used in sensing applications?
A: Researchers have developed a Cd(II)-based MOF using 3-(pyridin-2-yl)benzoic acid as a linker and an iridium(III) complex as the luminescent center []. This MOF, denoted as compound 1 in the study, demonstrated remarkable selectivity and sensitivity as a multiresponsive luminescent sensor for Fe3+, Cr2O72-, and ATP2- in aqueous media []. The presence of these analytes effectively quenched the MOF's luminescence, enabling their detection at remarkably low concentrations.
Q3: What are the advantages of incorporating defects into 3-(pyridin-2-yl)benzoic acid-based MOFs?
A: Introducing controlled defects into MOFs can enhance their properties for applications such as gas storage, separation, and catalysis []. In a study focusing on a Zn(II)-based MOF incorporating 3-(pyridin-2-yl)benzoic acid, researchers demonstrated that introducing defects led to the formation of a material with a wider range of pore sizes, enhancing its adsorption capability for specific molecules like n-butanol []. Additionally, the defective MOF exhibited improved photocatalytic activity in dye degradation compared to its non-defective counterpart [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)
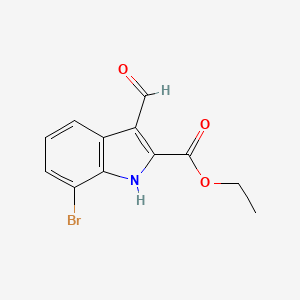
![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)
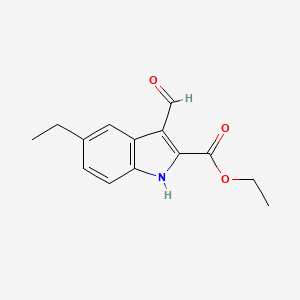
![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)
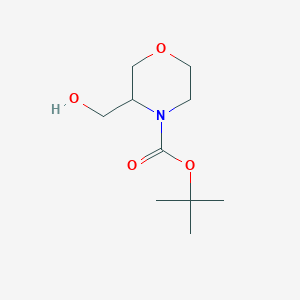
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B1366214.png)

![2-[[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366217.png)
